2-Amino-4-(2,5-dimethylphenyl)thiophene-3-carbonitrile 2-Amino-4-(2,5-dimethylphenyl)thiophene-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 519016-81-0
VCID: VC21078075
InChI: InChI=1S/C13H12N2S/c1-8-3-4-9(2)10(5-8)12-7-16-13(15)11(12)6-14/h3-5,7H,15H2,1-2H3
SMILES: CC1=CC(=C(C=C1)C)C2=CSC(=C2C#N)N
Molecular Formula: C13H12N2S
Molecular Weight: 228.31 g/mol

2-Amino-4-(2,5-dimethylphenyl)thiophene-3-carbonitrile

CAS No.: 519016-81-0

Cat. No.: VC21078075

Molecular Formula: C13H12N2S

Molecular Weight: 228.31 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-4-(2,5-dimethylphenyl)thiophene-3-carbonitrile - 519016-81-0

Specification

CAS No. 519016-81-0
Molecular Formula C13H12N2S
Molecular Weight 228.31 g/mol
IUPAC Name 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carbonitrile
Standard InChI InChI=1S/C13H12N2S/c1-8-3-4-9(2)10(5-8)12-7-16-13(15)11(12)6-14/h3-5,7H,15H2,1-2H3
Standard InChI Key YGAOADHWCFBYHS-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C)C2=CSC(=C2C#N)N
Canonical SMILES CC1=CC(=C(C=C1)C)C2=CSC(=C2C#N)N

Introduction

Chemical Properties and Structure

2-Amino-4-(2,5-dimethylphenyl)thiophene-3-carbonitrile is a heterocyclic compound featuring a thiophene ring with specific functional groups. Its molecular formula is C13H12N2S with a molecular weight of 228.31 g/mol. The compound is identified in chemical databases with CAS Number 519016-81-0.

Structural Characteristics

The compound contains several important structural elements:

  • A thiophene ring (five-membered heterocyclic structure containing sulfur)

  • An amino group (-NH2) at position 2

  • A cyano group (-CN) at position 3

  • A 2,5-dimethylphenyl substituent at position 4

These structural elements contribute to its chemical reactivity and potential biological interactions.

Physical Properties

The physical characteristics of 2-Amino-4-(2,5-dimethylphenyl)thiophene-3-carbonitrile include:

PropertyValue
Molecular FormulaC13H12N2S
Molecular Weight228.31 g/mol
Physical StateSolid
CAS Number519016-81-0
InChI KeyYGAOADHWCFBYHS-UHFFFAOYSA-N

Synthesis Methods

Several synthetic routes have been documented for preparing 2-Amino-4-(2,5-dimethylphenyl)thiophene-3-carbonitrile and its structural analogues.

Primary Synthetic Pathways

The synthesis typically involves one of two main approaches:

  • Reaction of 3-aryl-2-cyanothioacrylamides with α-thiocyanatoacetophenone

  • Michael-type addition of cyanothioacetamide to α-bromochalcones followed by intramolecular cyclization

These synthetic pathways have been studied using high-level quantum chemical calculations to elucidate their mechanisms.

Mechanism Insights

Research published in ACS Omega has investigated the mechanisms of similar reactions using density functional theory (DFT) studies. For comparable dihydrothiophene compounds, the reaction between α-thiocyanatoacetophenone and cyanothioacetamide proceeds through formation of a Michael adduct that subsequently undergoes cyclization .

Chemical Reactions

2-Amino-4-(2,5-dimethylphenyl)thiophene-3-carbonitrile participates in various chemical reactions that highlight its versatility as a chemical building block.

Oxidation Reactions

The compound can undergo oxidation reactions, typically involving oxidizing agents to introduce oxygen-containing functional groups. These reactions can modify the thiophene ring or the functional groups attached to it.

Reduction Reactions

Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions typically target the cyano group or other reducible functionalities.

Substitution Reactions

Both nucleophilic and electrophilic substitution reactions are possible with this compound. These reactions allow for the modification of the structure by replacing existing functional groups with new ones, expanding the range of derivatives that can be synthesized.

Biological and Pharmaceutical Applications

The biological activity of 2-Amino-4-(2,5-dimethylphenyl)thiophene-3-carbonitrile makes it a compound of interest in pharmaceutical research.

Mechanism of Action

The biological mechanism of action involves molecular interactions with specific targets in biological systems. The compound's thiophene structure and functional groups enable it to bind with enzymes or receptors that are involved in disease processes.

Material Science Applications

Beyond biological applications, 2-Amino-4-(2,5-dimethylphenyl)thiophene-3-carbonitrile has potential uses in material science.

Organic Electronics

The compound's electronic properties, particularly those derived from its thiophene structure, make it suitable for applications in:

  • Organic semiconductors

  • Light-emitting diodes (OLEDs)

  • Advanced conductive materials

These applications leverage the compound's conductivity and stability characteristics.

Comparison with Similar Compounds

To better understand 2-Amino-4-(2,5-dimethylphenyl)thiophene-3-carbonitrile, it is useful to compare it with structurally related compounds.

Comparison with 2-amino-4,5-dimethyl-thiophene-3-carbonitrile

While similar in core structure, 2-amino-4,5-dimethyl-thiophene-3-carbonitrile (CAS: 4651-94-9) differs in its substitution pattern:

Property2-Amino-4-(2,5-dimethylphenyl)thiophene-3-carbonitrile2-amino-4,5-dimethyl-thiophene-3-carbonitrile
Molecular FormulaC13H12N2SC7H8N2S
Molecular Weight228.31 g/mol152.22 g/mol
Substituents2,5-dimethylphenyl at position 4Methyl groups at positions 4 and 5
CAS Number519016-81-04651-94-9

These differences in structure lead to distinct chemical behaviors and applications .

Comparison with Dihydrothiophene Derivatives

Trans-2-Amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles represent another class of related compounds. These compounds differ in having a partially saturated thiophene ring with a benzoyl group at position 5 .

Research Directions and Future Perspectives

Current research on 2-Amino-4-(2,5-dimethylphenyl)thiophene-3-carbonitrile and related compounds suggests several promising future directions.

Synthesis Optimization

Research continues to focus on developing more efficient and environmentally friendly synthesis methods, including:

  • Green chemistry approaches

  • Catalyst optimization

  • One-pot synthesis methods

Derivative Development

The core structure of 2-Amino-4-(2,5-dimethylphenyl)thiophene-3-carbonitrile serves as a foundation for creating new derivatives with enhanced properties or specific functionalities for targeted applications.

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